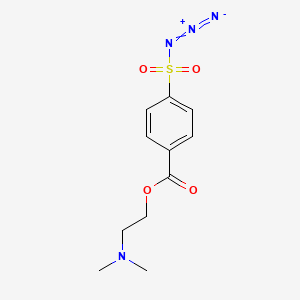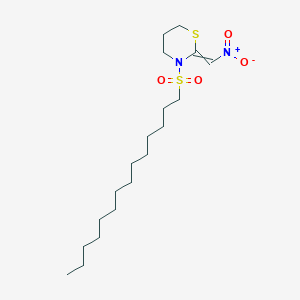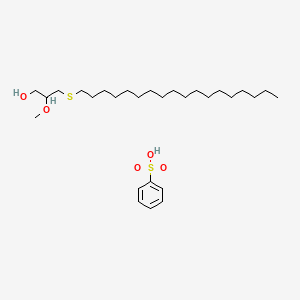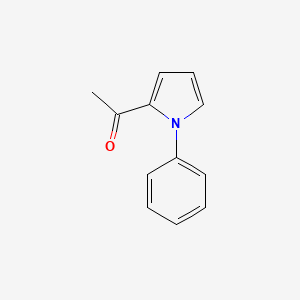
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is an organic compound that features both an azide group and a sulfonyl group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfonylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent to form the ester linkage. The azide group can be introduced through a subsequent reaction with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azide group.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the azide group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the sulfonyl group.
Major Products
Reduction of Azide: Produces the corresponding amine.
Oxidation of Sulfonyl: Can lead to the formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate involves its ability to undergo chemical transformations that can modify other molecules. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the azide and sulfonyl groups.
2-Dimethylaminoethylazide: Contains the azide group but lacks the benzoate ester and sulfonyl group.
Uniqueness
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is unique due to the presence of both the azide and sulfonyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
84356-53-6 |
|---|---|
Formule moléculaire |
C11H14N4O4S |
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 4-azidosulfonylbenzoate |
InChI |
InChI=1S/C11H14N4O4S/c1-15(2)7-8-19-11(16)9-3-5-10(6-4-9)20(17,18)14-13-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
TUAMFUFFRIOXNH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)

![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)

![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)



